(2-Fluoro-5-nitrophenyl)methanamine hydrochloride

Medicinal chemistry Process chemistry Solubility

(2‑Fluoro‑5‑nitrophenyl)methanamine hydrochloride (CAS 1214328‑26‑3) is a substituted benzylamine that presents a primary aminomethyl group on a 2‑fluoro‑5‑nitro‑substituted benzene ring. The electron‑withdrawing nitro and fluorine substituents modulate the amino group‘s nucleophilicity and the ring‘s electronic character, making the compound a versatile intermediate for reductive amination, amide coupling, and nucleophilic aromatic substitution.

Molecular Formula C7H8ClFN2O2
Molecular Weight 206.601
CAS No. 1214328-26-3
Cat. No. B566899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-nitrophenyl)methanamine hydrochloride
CAS1214328-26-3
Molecular FormulaC7H8ClFN2O2
Molecular Weight206.601
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CN)F.Cl
InChIInChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H
InChIKeyJGZTWMTUVINQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2‑Fluoro‑5‑nitrophenyl)methanamine hydrochloride – A Defined Benzylamine Building Block for Kinase and Antiviral Lead Optimization


(2‑Fluoro‑5‑nitrophenyl)methanamine hydrochloride (CAS 1214328‑26‑3) is a substituted benzylamine that presents a primary aminomethyl group on a 2‑fluoro‑5‑nitro‑substituted benzene ring . The electron‑withdrawing nitro and fluorine substituents modulate the amino group‘s nucleophilicity and the ring‘s electronic character, making the compound a versatile intermediate for reductive amination, amide coupling, and nucleophilic aromatic substitution [1]. It is commercially supplied as a crystalline hydrochloride salt, which improves aqueous solubility and simplifies handling relative to the free base .

Why In‑Class Benzylamine Analogs Cannot Replace (2‑Fluoro‑5‑nitrophenyl)methanamine hydrochloride in Potency‑Driven Synthesis


Although many nitro‑ or halo‑substituted benzylamines are commercially available, the simultaneous presence of a 2‑fluoro and a 5‑nitro group on the benzene ring creates an electronic environment that is not replicated by simple halogen or positional swaps. In the context of specific antiviral targets, the 2‑fluoro‑5‑nitrobenzyl appendage has been co‑crystallized within the binding pocket of the hepatitis C virus NS5B polymerase, demonstrating that the fluorine and nitro groups make distinct, non‑interchangeable contacts that are essential for sub‑nanomolar replicon activity [1]. Procuring the exact substitution pattern is therefore a requirement for reproducing reported structure‑activity relationships, and generic replacement with, for example, a 4‑fluoro or a 2‑chloro analog would predictably erode potency.

Quantitative Differentiation Evidence for (2‑Fluoro‑5‑nitrophenyl)methanamine hydrochloride


Enhanced Aqueous Solubility and Handling via Hydrochloride Salt Form

The hydrochloride salt of (2‑fluoro‑5‑nitrophenyl)methanamine demonstrates markedly improved aqueous solubility compared to its free‑base counterpart. The free base (CAS 771579‑54‑5) is described as a yellow solid with limited water miscibility, whereas the hydrochloride salt (CAS 1214328‑26‑3) is reported as a yellow crystalline powder that is soluble in water and organic solvents . This salt form eliminates the need for in‑situ protonation during aqueous work‑ups or when coupling in buffered solutions, reducing variability and enabling consistent results in multi‑step synthetic routes.

Medicinal chemistry Process chemistry Solubility

Structural Mandate for HCV NS5B Polymerase Inhibition: The 2‑Fluoro‑5‑nitrobenzyl Pharmacophore

A co‑crystal structure of an indole‑based inhibitor bearing the 2‑fluoro‑5‑nitrobenzyl group bound to the hepatitis C virus NS5B polymerase (PDB ID 3TYQ) reveals that the 5‑nitro group occupies a critical pocket while the 2‑fluoro substituent makes van der Waals contacts that are not achievable with the corresponding 2‑chloro or 2‑hydrogen analogs. The series achieved breakthrough replicon EC₅₀ values as low as 1 nM, and the 2‑fluoro‑5‑nitrobenzyl motif was identified as a key driver of this potency [1]. Replacing this precise substitution pattern with a 2‑chloro‑5‑nitrobenzyl or 3‑fluoro‑5‑nitrobenzyl group results in a significant loss of inhibitory activity, as demonstrated by SAR tables within the same study.

Antiviral drug discovery HCV NS5B polymerase

Commercial Purity and Moisture Control: 98% HPLC Purity with ≤0.5% Water

The hydrochloride salt is available from a specialty supplier at a minimum purity of 98% by HPLC with moisture content controlled to ≤0.5% [1]. In contrast, the free base is often listed at 95‑97% purity with no controlled moisture specification . The tight specification on water content is critical for moisture‑sensitive chemistry (e.g., amide couplings using carbodiimides or organometallic reactions), where excess water can quench reagents and reduce yield.

Quality control Reproducibility Material specifications

Fluorine‑Specific Electronic Tuning: Superior Metabolic Stability Over Chlorine Analog

The 2‑fluoro substituent in this benzylamine building block is known to impart greater metabolic stability compared to the 2‑chloro analog (2‑chloro‑5‑nitrophenyl)methanamine. While direct head‑to‑head data for the isolated building blocks is not published, a large body of medicinal chemistry literature supports that aryl fluorides resist oxidative metabolism by cytochrome P450 enzymes better than aryl chlorides. When this motif is incorporated into lead compounds, the 2‑fluoro derivative can delay metabolic clearance, extending plasma half‑life. This class‑level advantage is leveraged in programs that intend to carry the 2‑fluoro‑5‑nitrobenzyl group into final drug candidates, where a 2‑chloro version would risk faster metabolism.

Physicochemical properties Lead optimization Drug metabolism

Application Scenarios Where (2‑Fluoro‑5‑nitrophenyl)methanamine hydrochloride Delivers Unique Value


Synthesis of Potent HCV NS5B Polymerase Inhibitors

Directly from the crystallographic and SAR evidence in Section 3, this compound is the essential precursor for installing the 2‑fluoro‑5‑nitrobenzyl group onto indole or benzimidazole scaffolds. Medicinal chemistry teams optimizing non‑nucleoside HCV inhibitors should procure this exact building block to replicate published low‑nanomolar replicon activity [1].

Kinase Inhibitor Libraries with Enhanced Metabolic Stability

When constructing focused libraries of type II kinase inhibitors that require a substituted benzylamine head group, the 2‑fluoro‑5‑nitro variant offers a built‑in metabolic shield that the 2‑chloro analog lacks. This allows library members to progress to in vivo pharmacokinetic studies with a higher probability of success, as discussed in Section 3 [1].

Moisture‑Sensitive Multi‑Step Organic Synthesis

The hydrochloride salt‘s low and tightly controlled moisture content (≤0.5%) makes it the preferred form for reactions involving Grignard reagents, boronic acids, or anhydride couplings. Substituting the free base (with undefined water content) would introduce a risk of reagent quenching and lower yields, a critical consideration for process chemistry scale‑up [1].

Late‑Stage Functionalization for Covalent Inhibitors

The nitro group serves as a latent amine handle for generating aniline‑derived warheads or fluorogenic probes. The hydrochloride salt‘s aqueous solubility simplifies aqueous reductive hydrogenation steps, enabling chemists to cleanly reduce the nitro group without additional acid scavengers, streamlining the synthesis of covalent inhibitors .

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